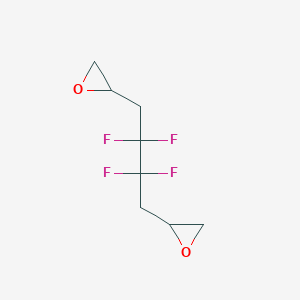
2,2'-(2,2,3,3-Tetrafluorobutane-1,4-diyl)bis(oxirane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(2,2,3,3-Tetrafluorobutane-1,4-diyl)bis(oxirane) is a fluorinated organic compound known for its unique chemical properties It is characterized by the presence of two oxirane (epoxide) rings attached to a tetrafluorobutane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,2,3,3-Tetrafluorobutane-1,4-diyl)bis(oxirane) typically involves the fluorination of 1,4-butanediol followed by the formation of oxirane rings. One common method is the reaction of 1,4-butanediol with hydrogen fluoride and a metal fluoride catalyst, such as sulfur hexafluoride, to produce 2,2,3,3-tetrafluorobutane-1,4-diol . This intermediate is then subjected to epoxidation using reagents like peracids or hydrogen peroxide to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality.
化学反応の分析
Types of Reactions
2,2’-(2,2,3,3-Tetrafluorobutane-1,4-diyl)bis(oxirane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the oxirane rings to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane rings under mild conditions.
Major Products Formed
Oxidation: Formation of diols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,2’-(2,2,3,3-Tetrafluorobutane-1,4-diyl)bis(oxirane) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of fluorinated polymers and materials with unique properties.
Biology: Investigated for its potential use in drug delivery systems due to its reactivity and ability to form stable complexes with biological molecules.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its chemical stability and resistance to harsh conditions
作用機序
The mechanism of action of 2,2’-(2,2,3,3-Tetrafluorobutane-1,4-diyl)bis(oxirane) involves its reactivity towards nucleophiles and electrophiles. The oxirane rings are highly strained and reactive, making them susceptible to ring-opening reactions. These reactions can lead to the formation of various products depending on the reactants and conditions used. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular components through covalent bonding and modification of biomolecules.
類似化合物との比較
Similar Compounds
2,2,3,3-Tetrafluoro-1,4-butanediol: A precursor in the synthesis of 2,2’-(2,2,3,3-Tetrafluorobutane-1,4-diyl)bis(oxirane).
Hexafluoro-2,3-bis(trifluoromethyl)-2,3-butanediol: Another fluorinated diol with similar reactivity.
Octafluoro-1,6-hexanediol: A longer-chain fluorinated diol with different physical properties
Uniqueness
2,2’-(2,2,3,3-Tetrafluorobutane-1,4-diyl)bis(oxirane) is unique due to its dual oxirane rings and tetrafluorobutane backbone, which confer distinct reactivity and stability. Its ability to undergo various chemical transformations and form stable products makes it valuable in multiple research and industrial applications.
特性
CAS番号 |
194877-37-7 |
|---|---|
分子式 |
C8H10F4O2 |
分子量 |
214.16 g/mol |
IUPAC名 |
2-[2,2,3,3-tetrafluoro-4-(oxiran-2-yl)butyl]oxirane |
InChI |
InChI=1S/C8H10F4O2/c9-7(10,1-5-3-13-5)8(11,12)2-6-4-14-6/h5-6H,1-4H2 |
InChIキー |
OMWLEMVQRPXRJZ-UHFFFAOYSA-N |
正規SMILES |
C1C(O1)CC(C(CC2CO2)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


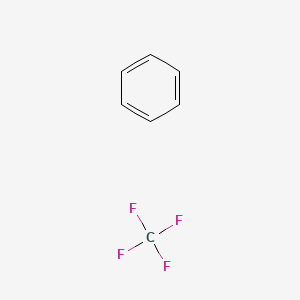
![2-amino-5-hydroxy-4-(4-methoxyphenyl)-7-methyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15165440.png)
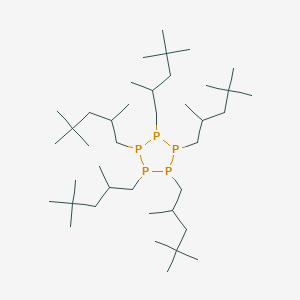
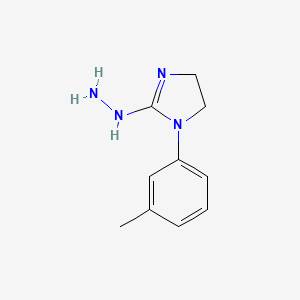
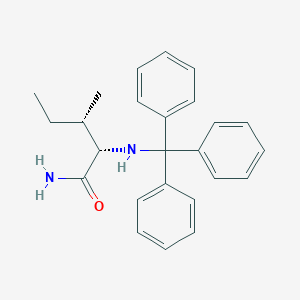
![5-Methyl-6,6-diphenyl-7-oxa-2-selenabicyclo[3.2.0]hept-3-ene](/img/structure/B15165460.png)
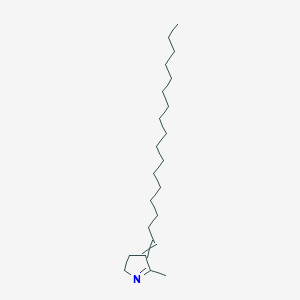
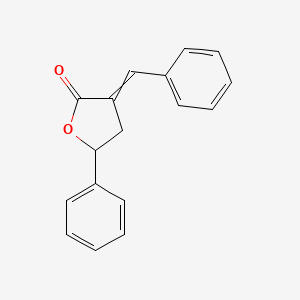
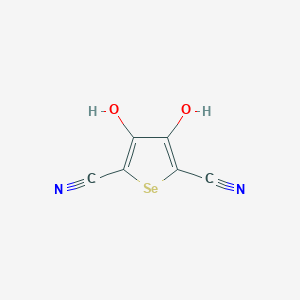
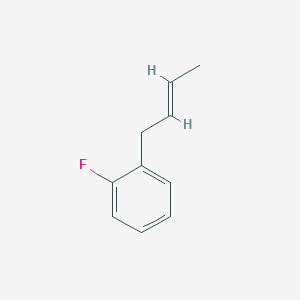
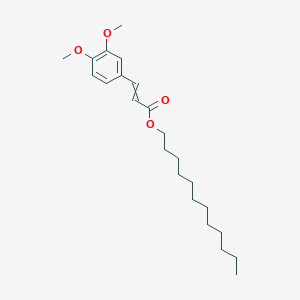

![Ethyl (3E)-3-[(2-chlorophenyl)imino]butanoate](/img/structure/B15165518.png)
![2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-diethylacetamide](/img/structure/B15165529.png)
